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molecular formula C11H15NO3 B1581432 ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 6314-22-3

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1581432
M. Wt: 209.24 g/mol
InChI Key: ZCNAULQFSXEJTD-UHFFFAOYSA-N
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Patent
US07262202B2

Procedure details

Pentane-2,4-dione (10.3 mL, 0.1 mol) was diluted with AcOH and cooled to 0° C. NaNO2 (6.9 g, 0.1 mol) was dissolved in H2O (10 mL) and added dropwise, keeping the internal temperature ≦10° C. The mixture was stirred for 1 h with cooling then 3 h at room temperature. Ethyl acetoacetate (14 mL, 0.11 mol) was dissolved in 1:1 AcOH/H2O (100 mL) and Zn powder (7.19 g, 0.11 mol) was added. To this the oxime solution was added and the mixture was heated at 100° C. for 30 min then poured into H2O (0.8 L). The aqueous mixture was extracted with EtOAc (3×500 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography (heptane/EtOAc gradient elution) to afford 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (4.32 g). An aliquot (3.5 g, 16.7 mmol) was added to KOH (4.22 g, 75.3 mmol) dissolved in H2O (5 mL) and the mixture was heated at 130° C. for 18 h. It was then cooled, diluted with H2O (50 mL) and acidified with 2 M aq HCl. This mixture was extracted with EtOAc (3×50 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography (EtOAc) to afford 1-(3,5-dimethyl-1H-pyrrol-2-yl)-ethanone (1.05 g). An aliquot (536 mg, 3.9 mmol) was suspended in N,N-dimethylformamide dimethyl acetal (1.2 mL, 8.8 mmol) in a N2-flushed flask and heated at 90° C. for 48 h. The mixture was cooled and triturated in cold EtOAc. The resulting precipitate was filtered and washed with EtOAc to afford the title compound (444 mg) as a buff. 1H-NMR (DMSO-d6) δ: 1.41 (s, 3H, CH3), 2.23 (s, 3H, CH3), 2.23 (br. s, 6H, CH3), 4.77 (d, 1H, J=12.4 Hz, CH), 4.95 (s, 1H, pyrrolyl-H), 6.85 (d, 1H, J=12.4 Hz, CH).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.19 g
Type
catalyst
Reaction Step Three
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.8 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][C:4](=[O:6])[CH3:5].[N:8]([O-])=O.[Na+].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=O>CC(O)=O.O.CC(O)=O.O.[Zn]>[CH2:19]([O:18][C:12]([C:13]1[C:2]([CH3:1])=[C:3]([C:4](=[O:6])[CH3:5])[NH:8][C:14]=1[CH3:16])=[O:17])[CH3:20] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O.O
Name
Quantity
7.19 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
the internal temperature ≦10° C
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography (heptane/EtOAc gradient elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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